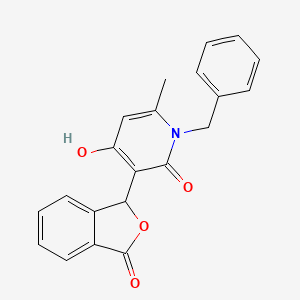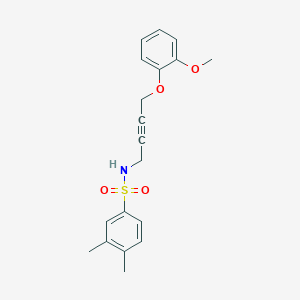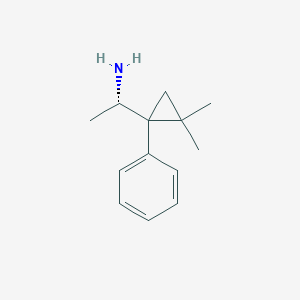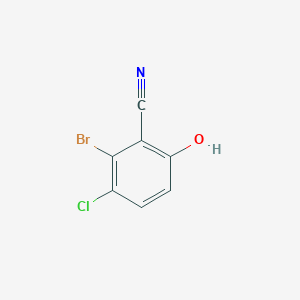
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone, also known as Difluoromorpholinone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find use in a variety of applications due to their structural analogy with phosphate moieties and their coordination or supramolecular properties. These applications span bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens, covering diverse research fields including chemistry, biology, and physics. This broad applicability suggests that compounds with similar functionalities or structural frameworks, such as "(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone," could have varied and significant research applications (Sevrain et al., 2017).
Redox Mediators in Organic Pollutant Degradation
The use of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants in wastewater, enhancing substrate range and degradation efficiency. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have improved the treatment of pollutants, suggesting potential environmental applications for similar synthetic compounds in pollutant remediation efforts (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity
The study and determination of antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. Compounds with potential antioxidant properties can be analyzed using various tests like ORAC, HORAC, and FRAP, suggesting a role for synthetic compounds in understanding oxidative stress and its mitigation in biological systems. The relevance of such studies underscores the importance of synthesizing and characterizing compounds that could be potent antioxidants or tools in antioxidant research (Munteanu & Apetrei, 2021).
Environmental Impact of Organic Sunscreen Components
Research on organic compounds like benzophenone-3, a common component in sunscreens, highlights the potential environmental and health impacts of synthetic organic molecules. Understanding the fate, bioaccumulation, and toxicology of such compounds is essential for developing safer and more sustainable chemicals, suggesting that new synthetic compounds could be designed with environmental considerations in mind to minimize ecological and health risks (Kim & Choi, 2014).
Chemosensors Based on Organic Compounds
The development of chemosensors based on specific organic frameworks for detecting metal ions, anions, and neutral molecules indicates the significance of structural design in synthetic chemistry for applications in sensing technologies. Such research points to the potential for compounds like "(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone" to serve as bases for the development of new sensing materials (Roy, 2021).
properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-10-2-1-8(5-11(10)14)12(17)15-3-4-18-7-9(15)6-16/h1-2,5,9,16H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGPANNLRJNVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(3-(hydroxymethyl)morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2730080.png)
![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)

![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)


![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)